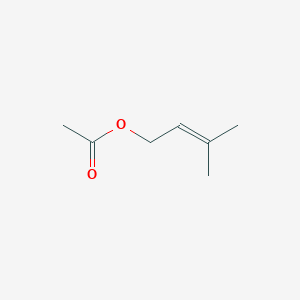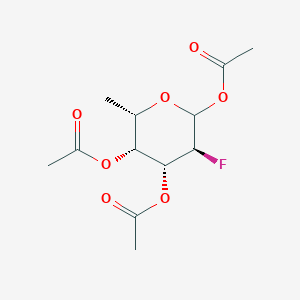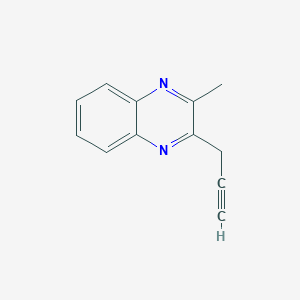
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a crucial role in the central nervous system (CNS). This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuropharmacology.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline involves its binding to the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor and blocking the activity of this receptor. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which is a key step in the process of long-term potentiation (LTP). LTP is a process that is essential for synaptic plasticity and learning and memory. By blocking the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor, 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline can modulate the activity of the CNS and potentially treat various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has been shown to have a range of biochemical and physiological effects. It has been demonstrated to modulate the activity of the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor, which plays a crucial role in synaptic plasticity, learning and memory, and pain perception. This compound has also been shown to have potential neuroprotective effects, as it can reduce the influx of calcium ions into the neuron and prevent excitotoxicity. Additionally, 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline in lab experiments is its high selectivity for the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor. This compound can be used to study the role of this receptor in various physiological and pathological processes with high specificity. Additionally, 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has a well-established synthesis method and can be easily obtained in high yield and purity. However, one limitation of using this compound is its potential toxicity, as it can block the activity of the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor and potentially disrupt normal CNS function.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline. One potential area of research is the development of new compounds with improved selectivity and efficacy for the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor. Additionally, this compound could be used in the development of new treatments for various neurological disorders, such as Alzheimer's disease and chronic pain. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline involves the condensation of 2-methylquinoxaline-3-carbaldehyde with propargylamine in the presence of a catalyst such as copper iodide. This reaction results in the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the 2-Methyl-3-(prop-2-yn-1-yl)quinoxaline receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound has been used in a wide range of studies, including investigations of synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases.
Propiedades
Número CAS |
113477-56-8 |
|---|---|
Nombre del producto |
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline |
Fórmula molecular |
C12H10N2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-methyl-3-prop-2-ynylquinoxaline |
InChI |
InChI=1S/C12H10N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h1,4-5,7-8H,6H2,2H3 |
Clave InChI |
UHINUTOLDSZDSW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CC#C |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C1CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



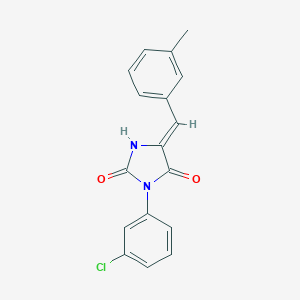
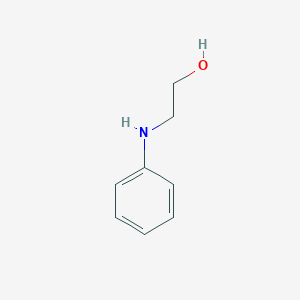

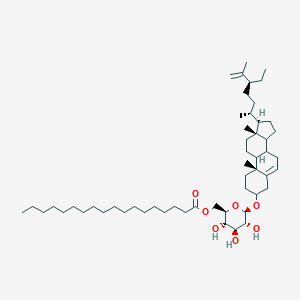

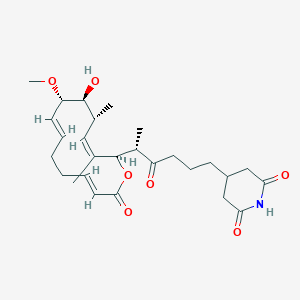


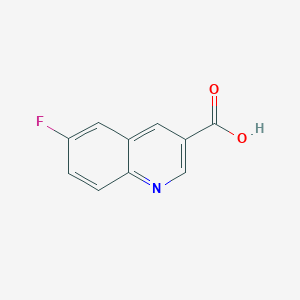
![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
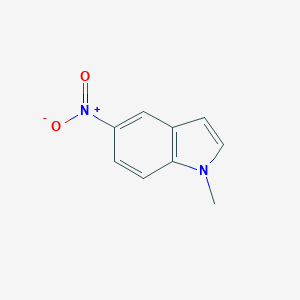
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
